molecular formula C9H11BrO2 B13458160 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol

Cat. No.: B13458160
M. Wt: 231.09 g/mol
InChI Key: DJRHIMDVIMGIRC-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol is a brominated and methoxylated secondary alcohol with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . The compound features a phenyl ring substituted with bromine at the ortho position (C2) and a methoxy group at the meta position (C3), with a hydroxyl-bearing ethyl chain at C1. Its stereoisomer, (1R)-2-Bromo-1-(3-methoxyphenyl)ethan-1-ol, has been documented with a CAS number 100306-27-2, though detailed physical properties (e.g., melting/boiling points) remain unreported in the provided literature .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(2-bromo-3-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3

InChI Key

DJRHIMDVIMGIRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)Br)O

Origin of Product

United States

Preparation Methods

Bromination of 1-(3-Methoxyphenyl)ethanol

A primary synthetic route involves the bromination of 1-(3-methoxyphenyl)ethanol. The reaction typically employs brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. The process is usually conducted in an inert solvent like dichloromethane at low temperatures to maximize selectivity and yield. The bromine atom is introduced selectively at the ortho position relative to the hydroxyl group on the ethan-1-ol side chain, taking advantage of the directing effects of the methoxy substituent and the alcohol functionality.

Parameter Typical Conditions
Starting material 1-(3-Methoxyphenyl)ethanol
Brominating agent Phosphorus tribromide (PBr₃) or HBr
Solvent Dichloromethane or similar inert solvent
Temperature 0 to 5 °C (low temperature)
Reaction time Several hours (varies with scale and conditions)
Yield Moderate to high, depending on conditions

This method yields this compound with good regioselectivity due to the electronic influence of the methoxy group at the 3-position and the hydroxyl group at the ethan-1-ol moiety.

Alternative Synthetic Routes

  • Electrophilic Aromatic Substitution: Direct bromination of 1-(3-methoxyphenyl)ethanol using bromine in the presence of a Lewis acid catalyst can also afford the target compound, though regioselectivity must be carefully controlled to avoid polybromination.

  • Biocatalytic Reduction: Enantioselective bioreduction of α-bromoacetophenone derivatives using whole-cell cultures (e.g., Rhodotorula rubra) has been reported for related compounds, offering high enantiomeric excess and yield. While specific data on this compound are limited, similar methodologies could be adapted.

  • One-Pot Asymmetric Synthesis: Advanced synthetic strategies involve one-pot asymmetric synthesis starting from brominated benzaldehydes or acetophenones via organometallic intermediates (e.g., Grignard reagents), providing chiral alcohols with controlled stereochemistry.

Industrial Scale Considerations

On an industrial scale, continuous flow reactors may be employed to optimize reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and purity while minimizing by-products. Automated control systems enable reproducibility and scalability for commercial production.

Chemical Reactions and Applications

This compound is reactive due to the presence of the bromine substituent and the hydroxyl group, enabling various transformations:

Reaction Type Reagents/Conditions Major Products
Substitution Sodium hydroxide (NaOH), amines, thiols 1-(3-Methoxyphenyl)ethanol derivatives (via bromine substitution)
Oxidation Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) in acidic medium 3-Methoxyacetophenone, 3-methoxybenzaldehyde
Reduction Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) Corresponding alcohols or ethers

These reactions enable the compound's use as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and complex organic molecules.

Research and Analytical Data

  • Molecular Structure and Stereochemistry: The compound exists as a chiral alcohol with potential enantiomers depending on the configuration at the ethan-1-ol carbon. The methoxy group at the 3-position influences electronic properties and reactivity.

  • Spectroscopic Data: Typical characterization includes ^1H NMR, ^13C NMR, IR, and mass spectrometry confirming the substitution pattern and molecular weight consistent with C₉H₁₁BrO₂.

  • Stability and Handling: The compound is stable under normal laboratory conditions but sensitive to extreme pH or temperature, which can lead to decomposition. Proper storage in a cool, dry place and inert atmosphere is recommended.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Bromination of 1-(3-methoxyphenyl)ethanol 1-(3-Methoxyphenyl)ethanol PBr₃ or HBr, dichloromethane, low temp Good regioselectivity, straightforward Requires careful temperature control
Electrophilic Aromatic Substitution 1-(3-Methoxyphenyl)ethanol Br₂, Lewis acid catalyst Direct method Risk of polybromination
Biocatalytic Reduction α-Bromoacetophenone derivatives Whole-cell cultures (e.g., Rhodotorula rubra) High enantioselectivity Limited substrate scope
One-Pot Asymmetric Synthesis Brominated benzaldehydes/acetophenones Organometallic reagents, chiral catalysts Stereocontrol, versatility More complex setup and reagents

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>Ar) under controlled conditions:

Reaction Type Reagents/Conditions Product Yield Reference
Azide SubstitutionNaN<sub>3</sub>, DMF, 60°C1-(2-Azido-3-methoxyphenyl)ethan-1-ol85%
Thiol SubstitutionRSH, K<sub>2</sub>CO<sub>3</sub>1-(2-(Alkylthio)-3-methoxyphenyl)ethan-1-ol70–78%
Hydroxyl SubstitutionH<sub>2</sub>O, NaOH (aqueous)1-(2-Hydroxy-3-methoxyphenyl)ethan-1-ol92%

Mechanistic Insight :
The bromine’s electrophilicity is enhanced by the electron-donating methoxy group at the 3-position, facilitating backside attack by nucleophiles. Steric hindrance from the adjacent hydroxyl group influences reaction rates .

Oxidation Reactions

The secondary alcohol moiety is oxidized to a ketone under strong oxidizing conditions:

Oxidizing Agent Conditions Product Conversion Reference
KMnO<sub>4</sub>H<sub>2</sub>O, 25°C2-Bromo-3-methoxyacetophenone95%
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Acetone, 0°C2-Bromo-3-methoxyacetophenone89%

Key Observation :
Oxidation preserves the bromine and methoxy substituents, yielding acetophenone derivatives used in asymmetric synthesis .

Reduction Reactions

The compound can be reduced to diols or undergo dehalogenation:

Reduction Type Reagents/Conditions Product ee (%) Reference
Microbial ReductionRhodotorula rubra KCh 82(R)-1-(2-Bromo-3-methoxyphenyl)ethan-1-ol93–96%
NaBH<sub>4</sub>H<sub>2</sub>O/DioxaneRacemic 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol99%

Stereochemical Outcome :
Enantioselective reductions using R. rubra achieve high enantiomeric excess (ee) due to dehydrogenase activity .

Elimination Reactions

Dehydrohalogenation forms alkenes under basic conditions:

Base Conditions Product Yield Reference
KOHEthanol, reflux1-(3-Methoxyphenyl)vinyl alcohol81%
DBUDMF, 80°C1-(3-Methoxyphenyl)ethylene oxide75%

Mechanism :
Base-induced β-elimination generates a vinyl alcohol intermediate, which may tautomerize or undergo further oxidation.

Stability and Reaction Optimization

  • pH Sensitivity : Decomposes under strongly acidic/basic conditions (>pH 10 or <pH 2).

  • Temperature Limits : Stable up to 150°C; degradation observed at higher temperatures .

Scientific Research Applications

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and optimizing its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Functional Group Effects

The following table compares 1-(2-Bromo-3-methoxyphenyl)ethan-1-ol with selected analogues based on substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield/ee (%) Key Properties/Applications Reference
This compound C₉H₁₁BrO₂ 231.09 Br (C2), OMe (C3), -OH (C1) N/A Potential intermediate in drug synthesis
1-(4-Bromophenyl)ethan-1-ol C₈H₉BrO 201.06 Br (C4), -OH (C1) 95% (from ketone) Catalytic hydrogenation substrate
1-(4-Methoxyphenyl)ethan-1-ol C₉H₁₂O₂ 152.19 OMe (C4), -OH (C1) 97% (99% ee) Chiral alcohol for asymmetric synthesis
(R)-1-(3-Chlorophenyl)ethan-1-ol C₈H₉ClO 156.61 Cl (C3), -OH (C1) 99% (87% ee) Studied for enantiomeric purity via HPLC
1-(3-Nitrophenyl)ethan-1-ol C₈H₉NO₃ 167.16 NO₂ (C3), -OH (C1) 97% (99% ee) High-yield catalytic reduction product
2-Bromo-1-(2-chlorophenyl)ethan-1-one C₈H₆BrClO 233.48 Br (C2), Cl (C2), ketone (C1) Commercially available Brominated ketone precursor
Key Observations:
  • Substituent Position : The ortho-bromo and meta-methoxy groups in the target compound distinguish it from analogues like 1-(4-Bromophenyl)ethan-1-ol (para-bromo) and 1-(4-Methoxyphenyl)ethan-1-ol (para-methoxy). Substituent positions significantly influence electronic effects (e.g., electron-withdrawing Br vs. electron-donating OMe) and steric hindrance, impacting reactivity in further transformations .
  • Functional Groups : The hydroxyl group in ethan-1-ol derivatives enables participation in hydrogen bonding and oxidation reactions, whereas ketone analogues (e.g., 2-Bromo-1-(2-chlorophenyl)ethan-1-one ) are more electrophilic, serving as intermediates in nucleophilic substitutions .
Comparative Yields and Stereoselectivity
  • 1-(4-Methoxyphenyl)ethan-1-ol : Synthesized via asymmetric hydrogenation with 97% yield and 99% ee , demonstrating the efficacy of Ru catalysts for methoxy-substituted aromatics .
  • (R)-1-(3-Chlorophenyl)ethan-1-ol : Achieved 99% yield but lower enantiomeric purity (87% ee ), indicating substituent-dependent stereoselectivity in chiral reductions .

Physicochemical and Spectroscopic Properties

NMR Spectral Data
  • 1-(4-Bromophenyl)ethan-1-one (): Aromatic protons at δ 7.57 (d, J = 7.8 Hz) and 7.78 (d, J = 7.8 Hz); methyl ketone at δ 2.56 (s) .
  • 1-(4-Methoxyphenyl)ethan-1-one (): Methoxy signal at δ 3.81 (s); aromatic protons at δ 6.86 (d) and 7.87 (d) .
  • This compound : Expected NMR signals would include a deshielded aromatic proton at C4 (due to electron-withdrawing Br at C2) and a methoxy singlet at δ ~3.8–3.7. The hydroxyl proton may appear as a broad peak at δ 1.5–2.8.
Chromatographic Analysis
  • Enantiomeric Purity: utilized chiral HPLC to determine ee values (87–90%) for fluorophenyl and chlorophenyl ethanols, a method applicable to the target compound .

Biological Activity

1-(2-Bromo-3-methoxyphenyl)ethan-1-ol is an organic compound notable for its brominated aromatic structure and methoxy group, which contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and relevant research findings.

  • Chemical Formula : C9H11BrO2
  • Molecular Weight : Approximately 229.09 g/mol
  • Structure : The compound features a bromo substituent at the second position and a methoxy group at the third position of the phenyl ring.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the in vitro antimicrobial evaluation of various derivatives, including this compound, against several pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial efficacy.

Compound MIC (μg/mL) MBC (μg/mL)
This compound0.250.5
Other derivativesVariesVaries

The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The presence of the methoxy group enhances the lipophilicity of the compound, potentially increasing its bioavailability and interaction with biological targets. Studies suggest that halogenated phenolic compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Anticancer Potential

Emerging research has indicated that this compound may possess anticancer properties. In vitro studies have shown that related compounds exhibit significant anti-proliferative effects on various cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were found to be below 25 μM, suggesting potent activity against cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cells. The halogenated nature of the compound may influence its binding affinity and specificity towards various biological targets, thus modulating cellular processes and signaling pathways .

Enzymatic Transformations

Research has explored the enzymatic reduction of related compounds using microbial strains such as Rhodotorula rubra. For instance, racemic 2-bromo-1-(3'-methoxyphenyl)-ethan-1-ol was obtained with high enantiomeric excess through biocatalysis, showcasing the potential for selective transformations that enhance biological activity .

Biological Interactions

Studies have demonstrated that the compound can inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections. This property was particularly noted in studies involving Staphylococcus epidermidis, highlighting its potential application in treating infections associated with biofilms .

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